3-Amino-2-(pyridin-3-YL)propanoic acid
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Overview
Description
3-Amino-2-(pyridin-3-YL)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring attached to the propanoic acid backbone, with an amino group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(pyridin-3-YL)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with glycine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to an alcohol, followed by the formation of the amino acid through a series of steps involving protection and deprotection of functional groups .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(pyridin-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups onto the pyridine ring .
Scientific Research Applications
3-Amino-2-(pyridin-3-YL)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Amino-2-(pyridin-3-YL)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group and pyridine ring allow for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-2-YL)propanoic acid: Similar structure but with the pyridine ring attached at a different position.
3-Amino-3-(pyridin-2-YL)propanoic acid: Another isomer with the amino group at the third carbon position.
3-(4-Pyridyl)propanoic acid: Features a pyridine ring at the fourth position.
Uniqueness
3-Amino-2-(pyridin-3-YL)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-amino-2-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2/c9-4-7(8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12) |
InChI Key |
ORNAVFYIUPITHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)C(=O)O |
Origin of Product |
United States |
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